molecular formula C8H7Cl2NO2 B3059665 Methyl 6-chloro-2-(chloromethyl)nicotinate CAS No. 1093879-99-2

Methyl 6-chloro-2-(chloromethyl)nicotinate

Cat. No. B3059665
M. Wt: 220.05
InChI Key: TUJJDUMNJRNYGZ-UHFFFAOYSA-N
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Patent
US09133158B2

Procedure details

The crude of 2-(chloromethyl)-3-(methoxycarbonyl)pyridine-1-oxide (20 g, 99.5 mmol) was added in small portion to POCl3 (200 g) at room temperature. The mixture was refluxed for 3 hours before it was concentrated in vacuo. The residue was poured into ice-water, neutralized with NaHCO3 solution, and extracted with AcOEt (125 mL×3). The combined organic layers were concentrated to give the crude title product (17 g, yield 78%), which was used in the next step reaction without further purification.
Name
2-(chloromethyl)-3-(methoxycarbonyl)pyridine-1-oxide
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=[CH:5][N+:4]=1[O-].O=P(Cl)(Cl)[Cl:16]>>[Cl:16][C:5]1[CH:6]=[CH:7][C:8]([C:9]([O:11][CH3:12])=[O:10])=[C:3]([CH2:2][Cl:1])[N:4]=1

Inputs

Step One
Name
2-(chloromethyl)-3-(methoxycarbonyl)pyridine-1-oxide
Quantity
20 g
Type
reactant
Smiles
ClCC1=[N+](C=CC=C1C(=O)OC)[O-]
Name
Quantity
200 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours before it
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was poured into ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (125 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C(=O)OC)C=C1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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